molecular formula C18H22ClN3OS B12128966 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B12128966
M. Wt: 363.9 g/mol
InChI Key: CWPAPAUTHROVIW-UHFFFAOYSA-N
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Description

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, a chlorobenzyl group, and a piperidine moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide typically involves multiple steps, starting with the formation of the thiazole ring. The process may include:

    Formation of Thiazole Ring: This can be achieved by reacting 2-chlorobenzyl chloride with thiourea under basic conditions to form the thiazole ring.

    Acylation: The thiazole intermediate is then acylated with 2-(4-methylpiperidin-1-yl)acetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(2-bromobenzyl)-1,3-thiazol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide
  • N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide

Uniqueness

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H22ClN3OS

Molecular Weight

363.9 g/mol

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide

InChI

InChI=1S/C18H22ClN3OS/c1-13-6-8-22(9-7-13)12-17(23)21-18-20-11-15(24-18)10-14-4-2-3-5-16(14)19/h2-5,11,13H,6-10,12H2,1H3,(H,20,21,23)

InChI Key

CWPAPAUTHROVIW-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl

Origin of Product

United States

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